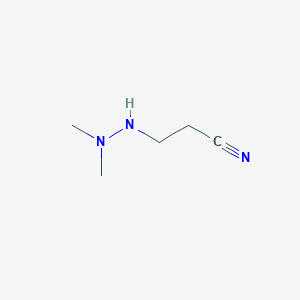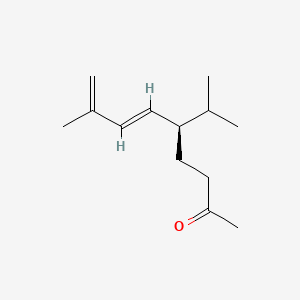
Nicotine, N-oxide, dihydrochloride
Overview
Description
Nicotine N-oxide is an organic compound with the formula (HO 2 C)C 5 H 4 NO . It is the N-oxide of nicotinic acid . It is prepared by oxidation of nicotinic acid or the hydrolysis of 3-cyanopyridine N-oxide . The compound is a precursor to the popular drugs niflumic acid and pranoprofen .
Synthesis Analysis
The synthesis of nicotine N-oxide involves the oxidation of nicotine . A study has shown that nicotine N-oxide was purified to give a crystalline form . The reaction of nicotine N-oxide with acetic anhydride afforded a good yield of l’- (3-pyridyl)-4’- (N’-acetylmethylamino)-l’-propanone (V) which was hydrolyzed to give pseudoöxynicotine (III) .Molecular Structure Analysis
The molecular formula of nicotine N-oxide is C10H14N2O . It has an average mass of 178.231 Da and a monoisotopic mass of 178.110611 Da .Chemical Reactions Analysis
Nicotine N-oxide undergoes various chemical reactions. For instance, it reacts with acetic anhydride to produce l’- (3-pyridyl)-4’- (N’-acetylmethylamino)-l’-propanone . It also reacts with acetyl chloride or benzoyl chloride to furnish pseudoöxynicotine .Physical And Chemical Properties Analysis
Nicotine N-oxide is a colorless or white solid . It has a molar mass of 139.110 g·mol −1 and a melting point of 254.5 °C (490.1 °F; 527.6 K) .Mechanism of Action
Nicotine is a stimulant drug that acts as an agonist at nicotinic acetylcholine receptors . These are ionotropic receptors composed up of five homomeric or heteromeric subunits . In the brain, nicotine binds to these receptors, dramatically stimulates neurons, and ultimately blocks synaptic transmission .
Safety and Hazards
Nicotine is a highly toxic alkaloid . It dramatically stimulates neurons and ultimately blocks synaptic transmission . It can cause nausea, salivation, abdominal pain, vomiting, diarrhea, headache, dizziness, hearing, visual disturbance, confusion, lassitude (weakness, exhaustion), incoordination, cardiac arrhythmias, convulsions, dyspnea (breathing difficulty) .
Future Directions
Regulation of nicotine levels in cigarettes and other tobacco products is now possible with the passage of the Family Smoking Prevention and Tobacco Control Act (FSPTCA) in 2009 . This regulatory difference provides an economic incentive to use or claim the use of synthetic nicotine to remain on the market without submitting a Premarket Tobacco Product Application . The proposal to reduce levels of nicotine to a level that is non-addicting was originally suggested in 1994 .
properties
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9;;/h2,4,7-8,10H,3,5-6H2,1H3;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMFEHNHIVEQAS-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)[O-].Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-].Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotine, N-oxide, dihydrochloride | |
CAS RN |
23155-03-5 | |
| Record name | Nicotine, N-oxide, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sulfonium, triphenyl-, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1)](/img/structure/B3049954.png)

![Methanone, benzo[b]thien-3-yl(2-methylphenyl)-](/img/structure/B3049956.png)

![6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3049959.png)







